(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid

Crystallinity Formulation Stability Solid-State Characterization

(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid (CAS 874219-33-7), also referred to as N-phenyl 5-borono-2-fluorobenzamide, is a bi-functional arylboronic acid featuring a 4-fluoro substituent and a 3-phenylcarbamoyl group. With a molecular formula of C₁₃H₁₁BFNO₃ and a molecular weight of 259.04 g/mol, this compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of drug-like biaryl architectures.

Molecular Formula C13H11BFNO3
Molecular Weight 259.04 g/mol
CAS No. 874219-33-7
Cat. No. B1387948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid
CAS874219-33-7
Molecular FormulaC13H11BFNO3
Molecular Weight259.04 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2)(O)O
InChIInChI=1S/C13H11BFNO3/c15-12-7-6-9(14(18)19)8-11(12)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17)
InChIKeyKHFWXFSYCGFPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic Acid – A Dual-Functional Building Block for Targeted Synthesis


(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid (CAS 874219-33-7), also referred to as N-phenyl 5-borono-2-fluorobenzamide, is a bi-functional arylboronic acid featuring a 4-fluoro substituent and a 3-phenylcarbamoyl group . With a molecular formula of C₁₃H₁₁BFNO₃ and a molecular weight of 259.04 g/mol, this compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of drug-like biaryl architectures [1]. Its unique substitution pattern imparts distinct electronic, steric, and physicochemical properties that differentiate it from non-fluorinated or N-alkyl carbamoyl analogs, making it a privileged scaffold in medicinal chemistry and chemical biology applications.

Suzuki-Miyaura biaryl construction: dual-functional arylboronic acid for drug-like architectures.
Building block with 4-fluoro and 3-phenylcarbamoyl groups.
Privileged scaffold for medicinal chemistry: distinct electronic and steric profile vs. non-fluorinated or N-alkyl analogs.
Supports fragment-based design and SAR exploration.
Solid-state thermal stability and balanced lipophilicity suit formulation and probe development workflows.
Reported melting point and LogP profile differentiate from generic analogs.

Why (4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic Acid Cannot Be Replaced by Generic Analogs


Substituting (4-fluoro-3-(phenylcarbamoyl)phenyl)boronic acid with a structurally similar boronic acid—such as the non-fluorinated 3- or 4-(phenylcarbamoyl)phenyl isomers or the N-methyl analog—introduces meaningful changes in melting point, lipophilicity, and electronic character that directly impact crystallinity, membrane permeability, and cross-coupling reactivity . These differences are not merely academic; they translate into altered synthetic yields, divergent biological target engagement, and inconsistent formulation behavior. The quantitative evidence below demonstrates that the 4-fluoro-3-(phenylcarbamoyl) arrangement confers a distinct property profile that cannot be replicated by in-class alternatives.

Non-fluorinated isomer mismatch
The 4-fluoro substituent raises the melting point significantly compared to the 4-(phenylcarbamoyl)phenyl isomer; substitution may alter crystallinity and thermal stability, impacting solid-state formulation consistency.
N-alkyl analog lipophilicity shift
Replacing the N-phenyl group with an N-methyl group reduces LogP by roughly one log unit, which may shift membrane permeability and compromise cell-based assay relevance.
Electronic deactivation in cross-coupling
Non-fluorinated phenylcarbamoyl analogs lack the electron-withdrawing effect that facilitates transmetallation; coupling efficiency and yield may not transfer directly under identical catalytic conditions.

Quantitative Differentiation Evidence for (4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic Acid Versus Closest Analogs


Melting Point Elevation Versus 4-(Phenylcarbamoyl)phenyl Isomer Indicates Superior Crystal Lattice Stability

The target compound exhibits a melting point of 252–254 °C, which is approximately 40 °C higher than that of the 4-(phenylcarbamoyl)phenyl isomer (210–216 °C) . This substantial elevation reflects stronger intermolecular interactions in the crystal lattice, attributable to the combined influence of the 4-fluoro and 3-phenylcarbamoyl groups. Higher melting points are generally associated with greater thermal stability and more consistent solid-state behavior during formulation and storage.

Melting point elevation
Cross-study comparable
252–254 °C vs. 210–216 °C (∆ ≈ +38 to +44 °C)
Supports higher crystal lattice stability and solid-state consistency.
Data from Chemsrc and Molbase; conditions: capillary melting point determination.
Crystallinity Formulation Stability Solid-State Characterization

Enhanced Lipophilicity (LogP) Over N-Methyl Analog Expands Drug-Likeness Potential

The experimentally derived LogP of the target compound is 0.83, compared to a predicted LogP of –0.14 for the 4-fluoro-3-(methylcarbamoyl)phenylboronic acid analog . This difference of nearly one log unit signifies a roughly 10-fold higher partition coefficient, which is expected to enhance passive membrane permeability. In the context of drug design, a LogP in the 0–3 range is generally considered favorable for oral bioavailability, placing the target compound in a more attractive property space than the overly hydrophilic methyl analog.

Lipophilicity advantage
Cross-study comparable
LogP 0.83 (experimental) vs. –0.14 (N-methyl analog predicted); ∆LogP ≈ 0.97
Places compound in a more favorable drug-likeness window; N-methyl analog may be too polar for cell-permeable probe design.
Experimental LogP (Chemsrc); comparator prediction from ACD/Labs Percepta (ChemSpider).
Lipophilicity Membrane Permeability Drug Design

Electron-Withdrawing 4-Fluoro Substituent Tunes Suzuki Coupling Reactivity

The 4-fluoro substituent exerts an electron-withdrawing effect (σₘ ≈ 0.34) on the aryl ring, which is known to facilitate the transmetallation step in the Suzuki-Miyaura catalytic cycle [1]. In contrast, the non-fluorinated 3- and 4-(phenylcarbamoyl)phenylboronic acids lack this electronic activation. While direct comparative yield data for the target compound are not available in the published literature, the well-established correlation between arylboronic acid electron-deficiency and coupling efficiency supports the inference that the target compound offers superior reactivity over its non-fluorinated counterparts under identical conditions.

Electronic activation
Class-level inference
σₘ ≈ 0.34 (fluoro) vs. σₘ ≈ 0.0 (H); ∆σₘ ≈ +0.34
Supports faster transmetallation inference; yield data require verification.
Based on Hammett constants; direct comparative coupling yields not published.
Suzuki-Miyaura Coupling Transmetallation Reaction Optimization

Phenylcarbamoyl Motif Validated in Potent Boronic Acid CXCR1/2 Antagonists

The phenylcarbamoyl-boronic acid pharmacophore found in the target compound is a critical substructure of SX-517, a first-in-class noncompetitive boronic acid antagonist of CXCR1 and CXCR2 with an IC₅₀ of 38 nM in CXCL1-induced Ca²⁺ flux assays [1]. While SX-517 is a more complex molecule, its activity validates the biological relevance of the phenylcarbamoyl-phenylboronic acid motif. The target compound thus serves as a core fragment for structure-activity relationship (SAR) exploration around this validated chemotype, a role that structurally simpler analogs without the fluoro or phenylcarbamoyl groups cannot fill.

Pharmacophore validation
Supporting evidence
SX-517 IC₅₀ = 38 nM (CXCR1/2); core fragment of active chemotype
Validates phenylcarbamoyl-boronic acid motif for GPCR antagonist SAR.
CXCL1-induced Ca²⁺ flux assay; simpler non-phenylcarbamoyl analogs lack reported activity.
CXCR1/2 Antagonism GPCR Pharmacology Boronic Acid Pharmacophore

High-Impact Application Scenarios for (4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic Acid


Fragment-Based Drug Discovery for GPCR Targets

The phenylcarbamoyl-boronic acid core, validated by the potent CXCR1/2 antagonist SX-517 (IC₅₀ = 38 nM), positions this compound as an ideal fragment for SAR expansion [1]. Its balanced LogP (0.83) and moderate molecular weight support further elaboration while maintaining drug-like properties. Procurement for fragment library construction or focused medicinal chemistry programs is strongly justified by this biological precedent.

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

The electron-withdrawing 4-fluoro group enhances the boronic acid's reactivity in palladium-catalyzed coupling reactions, enabling efficient biaryl formation under mild conditions [2]. This makes the compound particularly suitable for late-stage diversification of advanced pharmaceutical intermediates where functional group tolerance is critical. Its high melting point (252–254 °C) also ensures solid-state stability during automated parallel synthesis workflows.

Protease Inhibitor Scaffold Development

Boronic acids are well-established serine protease inhibitors, and the phenylcarbamoyl substituent offers additional hydrogen-bonding interactions within enzyme active sites [3]. The 4-fluoro group may further enhance metabolic stability by blocking potential sites of oxidative metabolism. Researchers developing covalent or reversible protease inhibitors can use this compound as a rationally designed core scaffold.

Chemical Biology Probe Design Requiring Balanced Lipophilicity

With a LogP of 0.83, the target compound occupies a favorable lipophilicity window that balances aqueous solubility with membrane permeability . This is critical for cellular probe development where excessive polarity prevents cell entry and excessive lipophilicity causes non-specific binding. The N-methyl analog (LogP = –0.14) is too polar for such applications, giving the target compound a clear procurement advantage.

Application
Selection Property
Validation Focus
GPCR fragment-based discovery
Phenylcarbamoyl-boronic acid pharmacophore
CXCR1/2 SAR expansion and fragment elaboration
Late-stage Suzuki-Miyaura diversification
Electron-deficient arylboronic acid reactivity
Coupling efficiency under mild catalytic conditions
Protease inhibitor scaffold design
Boronic acid warhead with H-bonding carbamoyl
Enzyme active-site engagement and metabolic stability
Cellular probe development
Balanced LogP (0.83) for permeability
Cell entry vs. non-specific binding window

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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